![molecular formula C₂₃H₂₅ClN₄O₂S B560675 (R)-(-)-JQ1 Enantiomer CAS No. 1268524-71-5](/img/structure/B560675.png)
(R)-(-)-JQ1 Enantiomer
Overview
Description
Scientific Research Applications
Enantiomer Analysis in Environmental Samples
- Enantiomer Fractions for Environmental Analysis : Harner, Wiberg, and Norstrom (2000) advocated using enantiomer fractions (EF) over enantiomer ratios (ER) for analyzing chiral signatures in environmental samples. They suggested that EF offers a more meaningful representation and is more applicable in mathematical expressions for tracking chemical movements in the environment (Harner, Wiberg, & Norstrom, 2000).
Biological and Pharmacological Research
- Anticancer Properties : Bid et al. (2016) found that JQ1, but not its inactive enantiomer JQ1R, inhibited cell proliferation and affected tumor vascularization, indicating its potential as an anticancer agent in models of childhood sarcoma (Bid et al., 2016).
- Neuroprotective Agents : Rossi et al. (2013) reported that enantiomerically pure RC-33 compounds, related to JQ1, were identified as potent and metabolically stable σ1 receptor agonists, highlighting the role of chirality in biological activity (Rossi et al., 2013).
Analytical Chemistry
- Chiral Separation Techniques : Nie, Dai, and Ma (2016) demonstrated the use of supercritical fluid chromatography (SFC) for chiral separation in traditional Chinese medicine, showcasing the importance of resolving enantiomers in complex biological samples (Nie, Dai, & Ma, 2016).
- Infrared Spectroscopy for Chiral Recognition : Wirz, Bürgi, Lindner, and Baiker (2004) developed a method using attenuated total reflection infrared spectroscopy for probing chiral recognition, specifically for investigating chiral stationary phases in liquid chromatography (Wirz, Bürgi, Lindner, & Baiker, 2004).
Environmental Toxicology
- Phytotoxicity Studies : Qian et al. (2011) explored the enantioselectivity between R- and S-enantiomers of imazethapyr, an herbicide, in their effects on reactive oxygen species formation and antioxidant gene transcription in Arabidopsis thaliana (Qian et al., 2011).
Safety And Hazards
“®-(-)-JQ1 Enantiomer” is toxic and contains a pharmaceutically active ingredient. It can cause moderate to severe irritation to the skin and eyes. If inhaled, it is advised to move to fresh air and give oxygen if breathing is difficult. If it comes into contact with the skin or eyes, it should be flushed with copious amounts of water and medical advice should be sought. If swallowed, the mouth should be washed out with copious amounts of water and a physician should be called .
properties
IUPAC Name |
tert-butyl 2-[(9R)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O2S/c1-12-13(2)31-22-19(12)20(15-7-9-16(24)10-8-15)25-17(11-18(29)30-23(4,5)6)21-27-26-14(3)28(21)22/h7-10,17H,11H2,1-6H3/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVXATUJJDPFDM-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@@H](C3=NN=C(N32)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501025735 | |
Record name | tert-Butyl 2-[(9R)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501025735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(-)-JQ1 Enantiomer | |
CAS RN |
1268524-71-5 | |
Record name | 1,1-Dimethylethyl (6R)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1268524-71-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 2-[(9R)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501025735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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